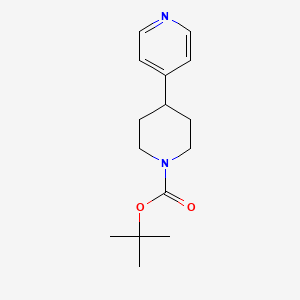

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGIYJQPWKVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622160 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-76-1 | |

| Record name | tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate" chemical properties

An In-depth Technical Guide to tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

This compound, often referred to in literature and chemical catalogs as N-Boc-4-(4-pyridyl)piperidine, is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its molecular architecture, which strategically combines a piperidine ring, a pyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group, establishes it as a versatile and highly valuable synthetic intermediate.

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, prized for its conformational flexibility and ability to interact with biological targets.[1][2] The pyridine ring, an aromatic heterocycle, serves as a key pharmacophore, often involved in hydrogen bonding and pi-stacking interactions within receptor binding pockets. The Boc group provides a crucial element of synthetic control; it deactivates the highly nucleophilic piperidine nitrogen, preventing unwanted side reactions, while allowing for its selective removal under acidic conditions to enable further molecular elaboration.[3] This trifecta of structural features makes this compound a cornerstone building block for constructing complex molecules aimed at a wide array of therapeutic targets, from central nervous system (CNS) disorders to oncology.[4][5]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 198904-85-7 | PubChem |

| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem |

| Molecular Weight | 262.35 g/mol | PubChem |

| Appearance | White to off-white solid/powder | Commercial Suppliers |

| Melting Point | 148 - 152 °C | Commercial Suppliers |

| Boiling Point | ~383.9 °C at 760 mmHg (Predicted) | Commercial Suppliers |

| Solubility | Soluble in organic solvents like dichloromethane, methanol, ethanol. | [5] |

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold is most commonly achieved through the catalytic hydrogenation of a precursor containing a pyridine ring that is subsequently reduced to a piperidine. An alternative and widely used approach involves the coupling of a pre-formed Boc-protected piperidine derivative with a pyridine derivative.

Workflow: Catalytic Hydrogenation Route

A prevalent industrial and laboratory-scale synthesis involves the reduction of tert-butyl 4-(pyridin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate. This method is efficient and provides good yields of the desired saturated piperidine ring.

Caption: Synthetic workflow for the preparation of the title compound via catalytic hydrogenation.

Step-by-Step Experimental Protocol (Representative)

The following protocol is a representative example of the hydrogenation of a pyridine precursor to yield the target compound.

-

Vessel Preparation: To a suitable hydrogenation vessel, add tert-butyl 4-(pyridin-4-yl)carbamate (1 equivalent).

-

Solvent and Catalyst Addition: Add acetic acid as the solvent, followed by the addition of a palladium on carbon catalyst (e.g., 10% Pd/C, ~5-10 mol%). The choice of acetic acid as a solvent facilitates the reaction and helps maintain catalyst activity.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.6 MPa) and stir the mixture vigorously at a controlled temperature (e.g., 65°C) for 12-24 hours.[6]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS to confirm the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Remove the catalyst by filtration through a pad of Celite.

-

Isolation and Purification: The filtrate is typically neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield this compound as a white solid.[6]

Causality in Protocol Design:

-

Catalyst Choice (Pd/C, PtO₂): Platinum and palladium catalysts are highly effective for the hydrogenation of aromatic rings like pyridine. They provide a surface for the adsorption of both hydrogen and the substrate, lowering the activation energy for the reduction.[1]

-

Boc Protecting Group: The Boc group is stable to catalytic hydrogenation conditions, ensuring it remains intact during the reduction of the pyridine ring. Its presence is critical for preventing the piperidine nitrogen from undergoing undesired reactions and for directing subsequent synthetic steps.[3]

-

Acidic Solvent (Acetic Acid): Using an acidic medium can sometimes enhance the rate of pyridine ring hydrogenation by protonating the nitrogen, making the ring more electron-deficient and susceptible to reduction.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows for its strategic incorporation into larger, more complex molecules.

Key Reactive Sites:

-

The Boc-Protected Piperidine Nitrogen: The Boc group is the key to the molecule's utility as a building block. It is robust under a wide range of conditions (e.g., basic, nucleophilic, mild reductions) but can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane). This "deprotection" unmasks the secondary piperidine amine, making it available for a host of subsequent transformations such as acylation, alkylation, reductive amination, and arylation.

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids, alkylated with electrophiles (e.g., methyl iodide) to form pyridinium salts, or participate in metal coordination. This site provides an additional handle for modifying the molecule's physicochemical properties, such as solubility and basicity.

Deprotection and Functionalization Workflow

The most common application of this intermediate involves the deprotection of the piperidine nitrogen followed by coupling with another molecular fragment, a cornerstone strategy in fragment-based drug design.

Caption: General workflow illustrating the deprotection and subsequent functionalization of the piperidine nitrogen.

Applications in Drug Discovery

This scaffold is a component of numerous compounds investigated for various therapeutic indications:

-

Fentanyl Analogues: The core structure is a direct precursor to potent opioid analgesics. The deprotected 4-anilinopiperidine can be acylated and alkylated to produce fentanyl and its derivatives. Its status as a fentanyl precursor has led to its regulation as a List 1 Chemical in the United States.[7]

-

Enzyme Inhibitors: It is used to synthesize inhibitors for targets such as dipeptidyl peptidase IV (DPP-4), relevant in diabetes treatment, and FMS kinases, which are targets for inflammatory diseases like rheumatoid arthritis.[6][8]

-

PROTACs: The molecule can be used as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules designed for targeted protein degradation.

-

CNS Agents: The piperidine-pyridine motif is common in drugs targeting the central nervous system, including antipsychotics and antidepressants, due to its ability to interact with various neurotransmitter receptors.[1][5]

Spectroscopic and Analytical Profile

Characterization of this compound is routinely performed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show a characteristic large singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically 1.5-4.2 ppm). The protons on the pyridine ring will be in the aromatic region, with two doublets typically observed between 7.0 and 8.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm). Signals for the piperidine and pyridine ring carbons will also be present in their respective characteristic regions.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 263.17.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[9][10]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which could violently react or cause decomposition.[11]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and enabling tool in modern drug discovery. Its well-defined structure, predictable reactivity, and the synthetic flexibility afforded by the Boc protecting group have established it as an indispensable intermediate. From the synthesis of complex CNS agents to the construction of targeted protein degraders, this compound provides a reliable and versatile scaffold upon which medicinal chemists can build the next generation of therapeutic agents. Its continued prevalence in patents and scientific literature underscores its enduring importance to the pharmaceutical and chemical research communities.

References

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. Available at: [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC, National Institutes of Health. Available at: [Link]

-

(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. Available at: [Link]

-

Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Pure Synth. Available at: [Link]

-

1-Boc-4-AP. Wikipedia. Available at: [Link]

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 8. pure-synth.com [pure-synth.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Senior Application Scientist's Guide to Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details a robust, two-step synthetic pathway commencing from commercially available precursors, outlines standard characterization methodologies, and explores the compound's strategic importance as an intermediate in the development of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the 4-(Pyridin-4-yl)piperidine Scaffold

The 4-(pyridin-4-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling tailored interactions with biological targets. The pyridine ring can serve as a hydrogen bond acceptor or participate in π-stacking interactions, while the piperidine ring provides a versatile anchor for further functionalization. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a crucial synthetic strategy. This modification enhances solubility in organic solvents, prevents unwanted side reactions of the secondary amine, and can be removed under mild acidic conditions, facilitating subsequent synthetic transformations. This guide focuses on the synthesis and properties of this compound, a key intermediate that leverages these advantageous structural features.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for the core precursor and the target compound is presented below.

| Property | Value (for 4-(piperidin-4-yl)pyridine) | Value (for this compound) |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 162.23 g/mol | 262.35 g/mol |

| CAS Number | 581-45-3 | Not assigned in queried databases |

| Appearance | Off-white to yellow solid | Expected to be a solid |

| Solubility | Soluble in water, methanol, chloroform | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

Synthetic Workflow: From Precursor to Final Product

The synthesis of this compound is most efficiently achieved through a two-step process. This involves the initial synthesis of the unprotected core, 4-(piperidin-4-yl)pyridine, followed by the protection of the piperidine nitrogen with a Boc group.

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of the Core Intermediate: 4-(Piperidin-4-yl)pyridine

The synthesis of 4-(piperidin-4-yl)pyridine is a well-established procedure. One common method involves the reaction of pyridine with 4-piperidone under acidic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add pyridine (1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 4-(piperidin-4-yl)pyridine.

Part 2: N-Boc Protection

The protection of the secondary amine of 4-(piperidin-4-yl)pyridine is a standard procedure in organic synthesis, crucial for enabling further selective functionalization.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-(piperidin-4-yl)pyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: To this solution, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) as a base, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) dissolved in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a pure solid.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for the title compound are not widely available in the searched literature, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.6 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

δ ~7.2 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

-

δ ~4.2 ppm (br s, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen and part of the Boc group.

-

δ ~2.8 ppm (t, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen.

-

δ ~2.5-2.7 ppm (m, 1H): Methine proton at the 4-position of the piperidine ring.

-

δ ~1.8 ppm (d, 2H): Axial methylene protons at the 3 and 5 positions of the piperidine ring.

-

δ ~1.6 ppm (q, 2H): Equatorial methylene protons at the 3 and 5 positions of the piperidine ring.

-

δ 1.48 ppm (s, 9H): Protons of the tert-butyl group.

Expected ¹³C NMR (101 MHz, CDCl₃):

-

δ ~155.0 ppm: Carbonyl carbon of the Boc group.

-

δ ~150.0 ppm: Carbons of the pyridine ring ortho to the nitrogen.

-

δ ~148.0 ppm: Quaternary carbon of the pyridine ring attached to the piperidine.

-

δ ~121.0 ppm: Carbons of the pyridine ring meta to the nitrogen.

-

δ ~80.0 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~44.0 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ ~43.0 ppm: Methine carbon at the 4-position of the piperidine ring.

-

δ ~31.0 ppm: Methylene carbons at the 3 and 5 positions of the piperidine ring.

-

δ 28.5 ppm: Methyl carbons of the tert-butyl group.

Expected Mass Spectrometry (ESI+):

-

m/z: 263.18 [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The Boc-protected piperidine allows for selective reactions at the pyridine ring, such as metal-catalyzed cross-coupling reactions, to introduce further complexity. Subsequent deprotection of the Boc group unmasks the piperidine nitrogen, which can then be functionalized, for instance, through reductive amination, acylation, or alkylation.

This scaffold is found in compounds targeting a variety of receptors and enzymes, including, but not limited to:

-

Kinase inhibitors

-

G-protein coupled receptor (GPCR) modulators

-

Ion channel blockers

-

Enzyme inhibitors

The ability to readily modify both the pyridine and piperidine moieties makes this a highly versatile platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific reagents used.

Conclusion

This compound represents a synthetically tractable and highly valuable building block for the construction of complex molecules with potential therapeutic applications. The synthetic route detailed in this guide is robust and scalable, providing reliable access to this important intermediate. Its structural features offer a versatile platform for diversification, making it a key component in the toolbox of the modern medicinal chemist.

References

This section would typically contain a numbered list of all cited sources with full bibliographic information, including clickable URLs. As specific literature for the title compound was not found, this section is omitted. The protocols described are based on standard, well-established organic chemistry transformations.

Navigating the Core of Pharmaceutical Scaffolding: An In-Depth Technical Guide to tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

For Immediate Release

CAS Number: 394734-75-9

This technical guide offers a comprehensive overview of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural motif, combining a piperidine ring with a pyridine moiety, makes it a valuable scaffold in the synthesis of a diverse range of biologically active compounds. This document provides an in-depth exploration of its chemical properties, synthesis, and applications, grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents and facilitates its use in various synthetic transformations.

| Property | Value | Source |

| CAS Number | 394734-75-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Calculated |

| Molecular Weight | 262.35 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Supplier Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane | General Chemical Principles |

The core structure features a piperidine ring substituted at the 4-position with a pyridine ring. The Boc group serves as a crucial protecting group, allowing for selective reactions at other positions of the molecule.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the coupling of a suitable piperidine precursor with a pyridine derivative. A common and efficient method is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of this compound.

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

4-Bromopyridine hydrochloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq) and 4-bromopyridine hydrochloride (1.1 eq) in a mixture of 1,4-dioxane and water (4:1) is added sodium carbonate (3.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) are added, and the mixture is heated to 90°C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a highly effective catalytic system for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of the C-C bond between the piperidine and pyridine rings.

-

Base: Sodium carbonate is used to activate the boronic ester and to neutralize the hydrobromic acid formed during the reaction.

-

Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is carried out under an argon atmosphere to prevent the oxidation of the palladium catalyst.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a key intermediate in the synthesis of various pharmaceutical agents. The pyridine and piperidine moieties can interact with a wide range of biological targets, and the Boc-protected nitrogen allows for further functionalization to modulate the pharmacological properties of the final compound.

Role as a Versatile Building Block:

The deprotection of the Boc group unveils a secondary amine, which can be subjected to a variety of chemical transformations, including:

-

N-Alkylation: Introduction of various alkyl or aryl groups.

-

N-Arylation: Formation of N-aryl piperidines.

-

Amide Coupling: Acylation with carboxylic acids or their derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones.

These modifications allow for the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

Caption: Derivatization pathways of the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures. For skin contact, wash with soap and water. For eye contact, rinse with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the ability to undergo a wide range of chemical transformations make it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important scaffold in their scientific endeavors.

References

A Technical Guide to tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Application

This technical guide provides an in-depth overview of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. While detailed peer-reviewed data on this specific molecule is emerging, this document consolidates its known properties and provides expert-driven insights based on established chemical principles and data from closely related structural analogues. The methodologies and protocols described herein are designed to be self-validating systems for researchers engaged in the synthesis and application of novel therapeutics.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a pyridine ring at the 4-position. The Boc group serves as a crucial protecting group, enabling selective reactions at the pyridine nitrogen or deprotection to reveal the piperidine's secondary amine for further functionalization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 550371-76-1 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 262.35 g/mol | Calculated |

Synthesis and Mechanistic Rationale

The creation of the C-C bond between the piperidine and pyridine rings is the key synthetic challenge. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, offering high yields and broad functional group tolerance. The Suzuki-Miyaura coupling is a particularly powerful and versatile approach.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a representative synthesis starting from commercially available precursors: 4-bromopyridine and N-Boc-4-piperidone. The causality behind this choice lies in the reliability and extensive documentation of the Suzuki reaction for C(sp²)–C(sp³) bond formation.[2][3][4][5][6]

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone, bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a suitable base like potassium acetate (KOAc) (1.5 eq.).

-

Add a dry, degassed solvent (e.g., dioxane or toluene).

-

Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove the palladium catalyst.

-

Purify the crude product via column chromatography on silica gel to yield the boronate ester intermediate.

Step 2: Suzuki Coupling with 4-Bromopyridine

-

To a flask under an inert atmosphere, add the boronate ester from Step 1, 4-bromopyridine (or 4-chloropyridine) (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an aqueous base solution (e.g., 2M Na₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol.

-

Heat the mixture to reflux (80-100 °C) and monitor for completion.

-

Upon completion, cool the reaction, perform a liquid-liquid extraction (e.g., with ethyl acetate and water), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Step 3: Reduction of the Tetrahydropyridine

-

Dissolve the crude product from Step 2 in a solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by LC-MS).

-

Carefully filter the reaction mixture through celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to yield the final product, this compound, which can be further purified by chromatography or recrystallization if necessary.

An alternative strategy involves the Buchwald-Hartwig amination , which is highly effective for forming C-N bonds.[7][8][9][10][11] While not directly applicable for the target molecule's C-C bond, it is a key method for synthesizing related structures where a nitrogen atom links the piperidine and aryl moieties.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

Mass Spectrometry (MS):

-

Expected Molecular Ion: For Electrospray Ionization (ESI-MS) in positive mode, the expected [M+H]⁺ peak would be at m/z 263.18.

-

Fragmentation: Key fragments would likely arise from the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on analogous structures like tert-butyl 4-(pyridin-3-ylcarbamoyl)piperidine-1-carboxylate.[12]

-

¹H NMR:

-

Pyridine Protons: Two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitrogen (at C2 and C6) will be further downfield than the protons at C3 and C5.

-

Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the Boc-protected nitrogen will appear as a broad signal around δ 2.8-4.2 ppm. The proton at the C4 position will be a multiplet coupled to its neighbors.

-

Boc Group Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

-

-

¹³C NMR:

-

Pyridine Carbons: Peaks in the aromatic region (δ 120-155 ppm), with the carbons adjacent to the nitrogen being the most deshielded.

-

Boc Group Carbons: A quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm.

-

Piperidine Carbons: Peaks in the aliphatic region (δ 30-50 ppm).

-

Applications in Drug Discovery & Medicinal Chemistry

The pyridinylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents.[13] Its prevalence is due to the combination of the piperidine ring, which often improves physicochemical properties like solubility and metabolic stability, and the pyridine ring, which can act as a hydrogen bond acceptor and participate in key binding interactions with biological targets.[13]

The title compound serves as a versatile intermediate. The Boc-protected piperidine allows for chemistry to be performed on the pyridine ring, while subsequent removal of the Boc group unmasks the piperidine nitrogen for further elaboration, such as amide bond formation or reductive amination.

Caption: Role as a key synthetic intermediate.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are based on guidelines for analogous N-Boc protected heterocyclic compounds.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]

-

Handling:

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

This self-validating protocol for safety ensures that risks are minimized through proactive measures and clear emergency procedures.

Conclusion

This compound is a valuable chemical entity for the synthesis of complex molecules in drug discovery. While specific literature is sparse, its structural motifs are well-established. The synthetic and analytical protocols outlined in this guide, derived from established principles and data on close analogues, provide a robust framework for its effective use in research. The continued exploration of such building blocks is essential for the advancement of novel therapeutics.

References

-

Fine Chemicals Store. This compound, 98.0%, 1g. Available from: [Link]

- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)

- Cayman Chemical. (2025).

- Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Al-Masoudi, N. A., et al. (2012).

- Rzepa, H. (2025). NMR data for compound 19. tert-butyl 4-(pyridin-3-ylcarbamoyl)

- Prieur, A. M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Antioxidants, 11(11), 2176.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- Echemi.

- Cherney, R. J., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415.

- Supplementary Information for various publications providing NMR and MS data for rel

- Carl ROTH. (2025).

- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)

- ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)

- Hou, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1).

- ACS GCI Pharmaceutical Roundtable.

- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)

- ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.

- ChemicalBook.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2199-2205.

- Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Aiello, D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12691-12705.

- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117006.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. NMR data for compound 19. tert-butyl 4-(pyridin-3-ylcarbamoyl)piperidine-1-carboxylate amide. 1H | Imperial College London [data.hpc.imperial.ac.uk]

- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. echemi.com [echemi.com]

- 16. carlroth.com [carlroth.com]

"Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate" synthesis overview

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Introduction: The Strategic Importance of a Core Moiety

In the landscape of modern drug discovery, the synthesis of versatile molecular scaffolds is a cornerstone of innovation. This compound stands out as a critical building block. Its structure, which marries a piperidine ring with a pyridine heterocycle, is a recurring motif in a multitude of biologically active agents. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage, providing stability during synthetic manipulations while allowing for straightforward deprotection under acidic conditions to reveal a secondary amine for further functionalization. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, grounded in mechanistic principles and field-proven experimental protocols designed for reproducibility and scalability.

Core Synthetic Strategies: A Comparative Analysis

The construction of the C-N or C-C bond linking the piperidine and pyridine rings is the central challenge in synthesizing this compound. Two predominant and highly effective strategies have emerged in the field: Reductive Amination and Suzuki-Miyaura Cross-Coupling. The choice between these routes often depends on factors such as starting material availability, cost, scalability, and the desired purity profile.

Logical Overview of Synthetic Pathways

The following diagram illustrates the two primary strategic approaches to the target molecule, starting from commercially available precursors.

Caption: High-level overview of the two main synthetic routes.

Strategy 1: Reductive Amination

This one-pot reaction is arguably the most direct and atom-economical approach. It leverages the condensation of a ketone (N-Boc-4-piperidone) with a primary amine (4-aminopyridine) to form an iminium intermediate, which is then reduced in situ to yield the target secondary amine.

Mechanistic Rationale

The success of this reaction hinges on the choice of a reducing agent that is chemoselective for the iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[1] Its reduced reactivity compared to agents like sodium borohydride (NaBH₄) prevents the premature reduction of the ketone. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a small amount of acetic acid to catalyze iminium ion formation.

Experimental Workflow: Reductive Amination

Caption: Step-by-step workflow for the reductive amination protocol.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen), add N-Boc-4-piperidone (1.0 eq.), 4-aminopyridine (1.1 eq.), and 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of piperidone).

-

Iminium Formation: Add glacial acetic acid (2.0 eq.) and stir the mixture at room temperature for 1-2 hours. The formation of the intermediate can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Strategy 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerhouse in modern organic synthesis for forming carbon-carbon bonds.[2][3] In this context, it is used to couple a pyridine derivative with a piperidine derivative. The most common variant involves the reaction of a halopyridine (e.g., 4-bromopyridine) with a piperidine-boronic acid or boronic ester.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2] Key steps include the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic ester (activated by a base), and concluding with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields. Dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) is a common and effective ligand for this type of coupling.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flask equipped with a reflux condenser, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq.), 4-bromopyridine hydrochloride (1.1 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

-

Solvent Addition & Degassing: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes.

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.), under a positive pressure of argon.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the final compound.

Data Presentation: Comparison of Synthetic Routes

| Metric | Reductive Amination | Suzuki-Miyaura Cross-Coupling |

| Bond Formed | C-N | C-C |

| Key Starting Materials | N-Boc-4-piperidone, 4-Aminopyridine | N-Boc-piperidine boronic ester, 4-Halopyridine |

| Key Reagents | Sodium triacetoxyborohydride (STAB) | Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (K₂CO₃) |

| Reaction Steps | Typically a one-pot procedure | One primary coupling step (precursor synthesis needed) |

| Typical Yield | 70-90% | 75-95% |

| Advantages | High atom economy, direct, avoids expensive catalysts | Broad substrate scope, reliable, well-established |

| Disadvantages | Potential for over-reduction, requires careful control of stoichiometry | Requires inert atmosphere, residual metal contamination risk, more expensive reagents |

Conclusion and Outlook

Both reductive amination and Suzuki-Miyaura cross-coupling represent robust and validated pathways for the synthesis of this compound. The reductive amination route offers a more direct and cost-effective approach, making it highly attractive for large-scale production. However, its success is highly dependent on the careful control of reaction conditions to prevent side reactions. The Suzuki coupling, while involving more expensive reagents and requiring stringent inert atmosphere techniques, provides exceptional reliability and scope. The ultimate choice of method will be guided by the specific requirements of the research or development program, balancing considerations of cost, scale, available equipment, and the desired purity of the final intermediate.

References

-

Organic Syntheses. A collective of detailed, checked, and edited experimental procedures in organic chemistry. Available at: [Link]

-

MDPI. Publisher of open-access scientific journals. Suzuki coupling overview. Available at: [Link]

-

ResearchGate. Scientific social networking site. Suzuki-Miyaura Cross-Coupling Reaction protocol. Available at: [Link]

-

Defense Technical Information Center (DTIC). Repository for research and engineering information. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

-

MDPI. Publisher of open-access scientific journals. Suzuki reaction applied to synthesis of novel indazoles. Available at: [Link]

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Introduction: A Scaffold of Significance

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a critical heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine ring linked to a pyridine moiety, is a common motif in a wide array of pharmacologically active agents targeting diverse biological pathways. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, making this intermediate exceptionally valuable for multi-step syntheses in drug discovery and development. This guide provides a detailed examination of the principal synthetic routes to this compound, focusing on the selection of starting materials, the underlying chemical logic, and field-proven experimental protocols.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and industrially scalable methods involve forming either the crucial C-N bond or the C-C bond that links the two heterocyclic rings. This guide will focus on three primary, validated strategies:

-

Reductive Amination: A classical and robust method forming the C-N bond between the piperidine and pyridine rings.

-

Palladium-Catalyzed Suzuki Coupling: A modern and highly versatile approach that constructs the C-C bond.

-

Pyridine Ring Hydrogenation: A foundational route involving the reduction of a pyridine precursor followed by functionalization.

Each pathway offers distinct advantages and challenges concerning starting material availability, cost, scalability, and impurity profiles.

Method 1: Reductive Amination

This strategy hinges on the reaction between a ketone and an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. For the target molecule, this involves the coupling of a protected piperidone with 4-aminopyridine.

Core Starting Materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone): A commercially available and widely used cyclic ketone. The Boc group protects the piperidine nitrogen from participating in side reactions and enhances solubility in organic solvents.[1]

-

4-Aminopyridine: The source of the pyridyl moiety. Its nucleophilicity is a key consideration for the reaction's success.

Mechanistic Rationale & Causality

The reaction proceeds via the nucleophilic attack of the amino group of 4-aminopyridine on the carbonyl carbon of 1-Boc-4-piperidone. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The subsequent dehydration to form an iminium ion is the rate-limiting step. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then employed to reduce the iminium ion to the final product without reducing the starting ketone.

STAB is the reagent of choice for several reasons:

-

Selectivity: It is mild enough not to reduce the ketone starting material.

-

Efficiency: It is particularly effective for the reduction of iminium ions formed from less nucleophilic amines, like aromatic amines.[2]

-

Convenience: It is a non-pyrophoric solid that can be handled easily in the lab.

Sources

The Latent Therapeutic Potential of Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery

Abstract

The confluence of a piperidine ring and a pyridine moiety within a single molecular framework presents a compelling starting point for the exploration of novel therapeutic agents. "Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate" represents a versatile scaffold, offering multiple avenues for chemical modification and, consequently, a broad spectrum of potential biological activities. While this specific scaffold is frequently cited as a key intermediate in the synthesis of complex pharmaceutical compounds, this guide delves into the inherent and untapped biological potential of its derivatives. By examining the well-established activities of structurally related piperidine and pyridine analogs, we aim to provide a comprehensive technical roadmap for researchers and drug development professionals. This document will explore potential therapeutic applications, delve into plausible mechanisms of action, and provide exemplary experimental protocols to guide future research and unlock the full therapeutic promise of this chemical class.

Introduction: The Strategic Importance of the 4-(Pyridin-4-yl)piperidine Scaffold

The 4-(pyridin-4-yl)piperidine core is a privileged structure in medicinal chemistry, combining the conformational rigidity of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine group. The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen in "this compound" provides a stable yet readily cleavable handle for synthetic diversification. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at the piperidine nitrogen.

The inherent chemical properties of this scaffold suggest its potential to interact with a range of biological targets. The basic nitrogen of the pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can engage in hydrophobic and van der Waals interactions within protein binding pockets. This versatility has led to the incorporation of this and similar motifs in compounds targeting enzymes, receptors, and ion channels.

Potential Therapeutic Applications and Underlying Mechanisms

Based on extensive literature on related piperidine and pyridine-containing compounds, derivatives of "this compound" are predicted to exhibit significant activity in several key therapeutic areas.

Oncology: Targeting Aberrant Kinase Signaling

A substantial body of evidence points to the potential of pyridinylpiperidine derivatives as potent and selective kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.

2.1.1. PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. Structurally related 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent inhibitors of PI3Kδ, an isoform often implicated in hematological malignancies.[2]

-

Mechanism of Action: Derivatives of the "this compound" scaffold could be designed to bind to the ATP-binding pocket of PI3K isoforms. By competing with ATP, these compounds would block the phosphorylation of downstream targets, most notably Akt. Inhibition of Akt phosphorylation at residues such as Ser473 would lead to the inactivation of the pathway, resulting in decreased cell proliferation and the induction of apoptosis.[2]

Signaling Pathway: PI3K/Akt/mTOR

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of pyridinylpiperidine derivatives.

2.1.2. ALK/ROS1 Dual Inhibition

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through genetic rearrangements, act as oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. The development of inhibitors that can overcome clinical resistance to existing therapies is an ongoing challenge. Certain 2-amino-4-(1-piperidine) pyridine derivatives have demonstrated potent dual inhibitory activity against both ALK and ROS1, including resistance mutants.[1]

-

Mechanism of Action: Derivatives could be designed to occupy the ATP-binding site of the ALK and ROS1 kinase domains. By forming key hydrogen bonds and hydrophobic interactions, these compounds would prevent the autophosphorylation and activation of the kinases, thereby abrogating downstream signaling pathways responsible for tumor cell growth and survival.[1]

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer. The modulation of inflammatory pathways is a major goal of therapeutic intervention.

2.2.1. Inhibition of Pro-inflammatory Mediators

Derivatives of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] These mediators are central to the inflammatory response.

-

Mechanism of Action: The anti-inflammatory effects of these derivatives are likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. By suppressing the expression or activity of these enzymes, these compounds can effectively dampen the inflammatory cascade.[3]

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: A typical workflow for evaluating the in vitro anti-inflammatory activity of test compounds.

Antimicrobial and Other Potential Activities

The versatile nature of the pyridinylpiperidine scaffold suggests its potential in other therapeutic areas as well.

-

Antibacterial Activity: Piperidine-fused pyrazolone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

-

Antituberculosis Activity: Piperidinol analogs have been identified with significant activity against Mycobacterium tuberculosis.[5]

-

Nematicidal and Insecticidal Activity: Certain piperidin-4-ol derivatives have shown promising nematicidal activity against Meloidogyne incognita and anti-feedant effects on armyworms.[6]

-

Analgesic and CNS Activity: Piperidine-4-carboxamide derivatives have been reported to exhibit analgesic properties and modulate locomotor activity in animal models, potentially through the inhibition of dopamine reuptake.[5]

Experimental Protocols

General Synthesis of N-Substituted 4-(Pyridin-4-yl)piperidine Derivatives

-

Deprotection of the Boc Group: To a solution of "this compound" in a suitable solvent (e.g., dichloromethane or 1,4-dioxane), add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(pyridin-4-yl)piperidine.

-

N-Alkylation or N-Arylation: To a solution of 4-(pyridin-4-yl)piperidine and a suitable base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., acetonitrile or dimethylformamide), add the desired alkyl halide, aryl halide, or other electrophile.

-

Stir the reaction at an appropriate temperature (room temperature to elevated temperatures) until the reaction is complete as monitored by TLC or LC-MS.

-

Work up the reaction by adding water and extracting the product into an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

-

Reagents and Materials: Recombinant human PI3Kδ, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the test compound, PI3Kδ enzyme, and the lipid substrate in a kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Representative Biological Activities of Structurally Related Pyridinylpiperidine Derivatives

| Compound Class | Biological Activity | Target(s) | Potency (IC50/EC50) | Reference |

| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | Anticancer | PI3Kδ | 0.7 - 1.3 nM | [2] |

| 2-Amino-4-(1-piperidine) pyridine derivatives | Anticancer (NSCLC) | ALK, ROS1 | 41.3 nM (ALKL1196M) | [1] |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives | Anti-inflammatory | iNOS, COX-2 | Inhibition of NO and PGE2 | [3] |

| Piperidinol analogs | Antituberculosis | M. tuberculosis | MIC: 1.4 - 1.7 µg/mL | [5] |

| Piperidine-4-carboxamide derivatives | Analgesic | Dopamine Transporter (putative) | N/A | [5] |

Conclusion and Future Directions

The "this compound" scaffold is a promising starting point for the development of a wide array of novel therapeutic agents. The existing body of literature on structurally related compounds strongly suggests that derivatives of this molecule are likely to possess potent anticancer, anti-inflammatory, and antimicrobial properties, among others. The synthetic accessibility and the potential for diversification make this an attractive scaffold for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of libraries of derivatives of this core structure. Structure-activity relationship studies will be crucial in optimizing potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies, including the identification of direct binding partners and the elucidation of downstream signaling effects, will be essential to fully characterize the therapeutic potential of these novel compounds. The insights provided in this guide are intended to serve as a catalyst for such investigations, paving the way for the discovery of new and effective treatments for a range of human diseases.

References

- SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.

- Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. 2019 Oct 1.

- Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives.

- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. 2019 Oct 1.

- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

- Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

The Strategic Application of tert-Butyl 4-(Pyridin-4-yl)piperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Privileged 4-Arylpiperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The 4-arylpiperidine motif is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The piperidine ring, a saturated six-membered heterocycle, offers a three-dimensional geometry that can effectively probe the binding pockets of proteins, while the aryl substituent provides a vector for a multitude of interactions, including π-stacking, hydrogen bonding, and hydrophobic interactions.

This guide focuses on a particularly valuable building block within this class: tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate . The incorporation of a pyridine ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor or a protonation site, thereby modulating solubility and target engagement. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the molecule stable and amenable to a wide range of synthetic transformations, while its facile removal unveils a reactive secondary amine for further derivatization. This unique combination of features makes it a cornerstone for the construction of complex molecular architectures targeting a diverse array of disease-relevant proteins.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery campaign. These properties govern its behavior in both synthetic reactions and biological systems.

| Property | Value (Predicted/Representative) | Significance in Drug Discovery |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Provides the elemental composition. |

| Molecular Weight | 262.35 g/mol | Falls within the desirable range for fragment-based and lead-like molecules, adhering to Lipinski's Rule of Five. |

| pKa (Pyridine N) | ~5.5 - 6.0 | The pyridine nitrogen is basic and will be partially protonated at physiological pH (7.4), which can enhance aqueous solubility and provide a key interaction point with acidic residues in a protein binding site. |

| cLogP | ~2.5 - 3.0 | Indicates a moderate lipophilicity, balancing membrane permeability with aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Synthesis of the Core Building Block

The accessibility of a building block is a critical consideration for its widespread use. This compound can be synthesized through several robust and scalable methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Method 1: Suzuki-Miyaura Cross-Coupling

One of the most common and versatile methods for constructing the C-C bond between the piperidine and pyridine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This approach offers high functional group tolerance and generally proceeds in high yields.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equivalents), 4-bromopyridine hydrochloride (1.0 equivalent), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents).

-

Solvent and Base: A degassed mixture of a suitable solvent (e.g., 1,4-dioxane or DME) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃) is added.

-

Reaction Execution: The reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes. The mixture is then heated to reflux (typically 80-100 °C) and stirred vigorously until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the title compound.

Diagram: Suzuki-Miyaura Synthesis Route

Method 2: Hydrogenation of Pyridine

An alternative approach involves the reduction of a pre-formed bipyridyl system. This can be advantageous if the corresponding 4,4'-bipyridine is readily available.

Experimental Protocol: Pyridine Hydrogenation

-

Starting Material Preparation: 4,4'-Bipyridine is first N-acylated with di-tert-butyl dicarbonate (Boc₂O) to form a pyridinium salt, which activates one of the rings for reduction.

-

Hydrogenation: The resulting pyridinium salt is dissolved in a suitable solvent such as methanol or ethanol and subjected to catalytic hydrogenation using a catalyst like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired product.[2]

Strategic Derivatization: Unlocking the Potential of the Scaffold

The true power of this compound lies in its capacity for systematic and predictable functionalization at three key positions: the piperidine nitrogen, the pyridine nitrogen, and the pyridine ring itself.

Functionalization of the Piperidine Nitrogen (Post-Deprotection)

The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be cleanly removed under acidic conditions to unmask the piperidine nitrogen. This secondary amine is a key handle for introducing diversity and modulating the properties of the final molecule.

Diagram: Derivatization via Piperidine Nitrogen

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl).

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up:

-

For TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt can often be used directly or neutralized.

-

For HCl/dioxane: The hydrochloride salt of the deprotected amine often precipitates from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

-

Neutralization (Optional): To obtain the free base, dissolve the salt in water and basify to a pH of >10 with an aqueous base (e.g., NaOH or Na₂CO₃). Extract the free amine with an organic solvent like DCM or ethyl acetate, dry the organic layer, and concentrate to yield the deprotected product.

Functionalization of the Pyridine Ring

The pyridine ring offers multiple avenues for modification to fine-tune electronic properties, introduce new interaction points, or block potential sites of metabolism.

-

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, conversion to the corresponding N-oxide by treatment with an oxidizing agent like m-CPBA dramatically alters its reactivity, making the C2 and C4 positions susceptible to nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): By first introducing a suitable leaving group (e.g., a halogen) at the 2- or 3-position of the pyridine ring, a wide range of nucleophiles (amines, thiols, alcohols) can be introduced.

-